Equilin-d4

Catalog No.
S875422
CAS No.
285979-79-5
M.F
C18H20O2
M. Wt
272.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Equilin-d4

CAS Number

285979-79-5

Product Name

Equilin-d4

IUPAC Name

(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C18H20O2

Molecular Weight

272.38

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D

InChI Key

WKRLQDKEXYKHJB-DLIXUXMWSA-N

SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O

Synonyms

1,3,5,7-Estratetraen-3-ol-17-one-d4; 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one-d4; 7-Dehydroestrone-d4; NSC 10971-d4;

Here are some potential applications of Equilin-d4 in scientific research:

  • Pharmacokinetic Studies: Equilin-d4 can be used as an internal standard in pharmacokinetic studies. These studies track the movement of a substance through the body, including absorption, distribution, metabolism, and excretion. By using a labeled compound like Equilin-d4, researchers can distinguish it from naturally occurring, unlabeled estrone in the body, allowing for more accurate measurement. Source: NIH resource on stable isotope labeled compounds: )
  • Mass Spectrometry Analysis: Equilin-d4 can be used as a reference compound in mass spectrometry analysis. Mass spectrometry is a powerful technique used to identify and quantify molecules. By comparing the mass spectrum of a sample to the known spectrum of Equilin-d4, researchers can more confidently identify and measure estrone in the sample. Source: Journal of Chromatography B article on mass spectrometry:

Equilin-d4, also known as 7-Dehydroestrone-d4, is a deuterated derivative of equilin, a naturally occurring estrogenic steroid primarily found in the urine of pregnant mares. The chemical formula for equilin-d4 is C18H20O2C_{18}H_{20}O_{2}, and it has a molecular weight of approximately 268.35 g/mol. This compound is notable for its four double bonds in the A- and B-rings of its steroid structure, which are characteristic of many steroid hormones. Deuteration involves substituting hydrogen atoms with deuterium, enhancing the compound's stability and allowing for more precise tracking in biological studies and drug development applications .

Equilin itself exhibits weak estrogenic activity by binding to estrogen receptors []. However, its primary function in research likely lies in its use as an internal standard or tracer molecule. The incorporation of deuterium atoms increases the molecule's mass slightly. This mass difference allows scientists to distinguish Equilin-d4 from endogenous (naturally occurring) Equilin in biological samples using techniques like mass spectrometry []. This is particularly valuable in pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of Equilin or similar compounds.

Typical of steroid compounds. Key reactions include:

  • Oxidation: Equilin-d4 can undergo oxidation to form hydroxylated derivatives, which may enhance its biological activity or alter its pharmacokinetic properties.
  • Glucuronidation: This compound can be conjugated with glucuronic acid to form equilin-d4 3-O-beta-D-glucuronide sodium salt, which increases its solubility and facilitates excretion.
  • Sulfation: Similar to glucuronidation, sulfation can occur, leading to the formation of equilin 3-sulfate-d4 sodium salt, which also plays a role in metabolic processes .

Equilin-d4 exhibits significant biological activity, particularly in the context of neuroprotection and hormone modulation. Research indicates that it can enhance the growth of cortical neurons through an N-methyl-D-aspartate receptor-dependent mechanism. This suggests potential applications in neurodegenerative disease research and hormone replacement therapies . Additionally, as an estrogenic compound, equilin-d4 interacts with estrogen receptors, influencing gene expression related to cellular proliferation and differentiation .

The synthesis of equilin-d4 typically involves deuteration of equilin through various chemical methods. Common approaches include:

  • Chemical Deuteration: Utilizing deuterated reagents during the synthesis process to selectively replace hydrogen atoms with deuterium.
  • Isotope Labeling Techniques: Incorporating deuterium at specific positions on the steroid backbone during the synthesis of equilin derivatives .

These methods are essential for producing stable isotopes used in pharmacokinetic studies and other research applications.

Equilin-d4 is primarily utilized in research settings due to its stable isotope labeling. Key applications include:

  • Drug Development: As a tracer in pharmacokinetic studies to quantify drug metabolism and distribution.
  • Neuroscience Research: Investigating the effects of estrogenic compounds on neuronal growth and survival.
  • Hormone Replacement Therapy Studies: Evaluating the effects of estrogens on various biological systems .

Studies have shown that equilin-d4 interacts with various biological systems, particularly through estrogen receptors. Its mechanism involves binding to these receptors, leading to downstream effects on gene expression and cellular signaling pathways. Additionally, interaction studies highlight potential metabolic pathways influenced by cytochrome P450 enzymes, which are crucial for drug metabolism and clearance in the body .

Equilin-d4 shares structural similarities with several other steroid compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
EquilinNatural estrogen from horse urinePrecursor to synthetic estrogens
EstroneC18H22O2; has additional hydroxyl groupsLess potent than equilin-d4
17β-EstradiolC18H24O2; has two hydroxyl groupsMore potent estrogenic activity
DihydroequileninC18H22O2; similar structure but different functional groupsIntermediate between equilin and other estrogens

Equilin-d4's unique deuterated structure allows for enhanced tracking in biological studies compared to its non-deuterated counterparts, making it particularly valuable in research contexts where precise measurements are crucial .

XLogP3

2.9

Wikipedia

3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one

Dates

Modify: 2023-08-15

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